molecular formula C16H16BrNO B1402902 2-Bromo-N,N-diphenylbutanamide CAS No. 1365963-34-3

2-Bromo-N,N-diphenylbutanamide

Cat. No.: B1402902
CAS No.: 1365963-34-3
M. Wt: 318.21 g/mol
InChI Key: BZNPLKRJWGUICK-UHFFFAOYSA-N
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Description

2-Bromo-N,N-diphenylbutanamide is an organic compound with the molecular formula C16H16BrNO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N,N-diphenylbutanamide typically involves the bromination of N,N-diphenylbutanamide. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the alpha position of the butanamide moiety .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and electrochemical bromination methods can enhance the efficiency and safety of the process, reducing the need for hazardous reagents and minimizing waste production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-diphenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-N,N-diphenylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-diphenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N,N-dimethylaniline
  • 2-Bromo-N,N-diethylbutanamide
  • 2-Chloro-N,N-diphenylbutanamide

Uniqueness

2-Bromo-N,N-diphenylbutanamide is unique due to its specific bromination pattern and the presence of the diphenylbutanamide moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

2-Bromo-N,N-diphenylbutanamide, with the chemical formula C16H18BrN, is a compound that has garnered attention in scientific research for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • IUPAC Name : this compound
  • CAS Number : 1365963-34-3
  • Molecular Weight : 305.23 g/mol
  • Structure : The compound features a butanamide backbone with two phenyl groups and a bromine substituent, contributing to its unique reactivity and biological interactions.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways that affect cell proliferation and survival.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance:

  • In vitro Studies : Research conducted on cancer cell lines demonstrated that the compound inhibits cell growth and induces apoptosis in certain types of cancer cells, such as breast and prostate cancer lines.
  • Mechanistic Insights : The compound's ability to induce apoptosis was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent:

  • Bacterial Inhibition : Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.
  • Fungal Activity : Preliminary research indicates antifungal properties against common pathogens such as Candida species, suggesting a broad spectrum of antimicrobial activity.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineEffect ObservedReference
AnticancerMCF-7 (breast cancer)Inhibition of cell proliferation
AnticancerPC-3 (prostate cancer)Induction of apoptosis
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialCandida albicansDisruption of cell membrane

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value determined for MCF-7 cells at approximately 12 µM. The study concluded that further investigation into its structure-activity relationship could enhance its anticancer properties.

Case Study 2: Antimicrobial Activity Assessment

In a comparative study on antimicrobial agents published in Phytomedicine, the antimicrobial effects of this compound were assessed against standard microbial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, demonstrating its potential as a lead compound for developing new antimicrobial therapies.

Properties

IUPAC Name

2-bromo-N,N-diphenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-2-15(17)16(19)18(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNPLKRJWGUICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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